2-(3,4-dimethylphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one
Description
This compound features a phthalazin-1(2H)-one core substituted at position 2 with a 3,4-dimethylphenyl group and at position 4 with a 1,2,4-oxadiazole ring bearing a 2-methoxyphenyl moiety. The 1,2,4-oxadiazole ring is a key pharmacophore, often associated with biological activity due to its hydrogen-bonding capacity and metabolic stability .
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O3/c1-15-12-13-17(14-16(15)2)29-25(30)19-9-5-4-8-18(19)22(27-29)24-26-23(28-32-24)20-10-6-7-11-21(20)31-3/h4-14H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCVAFUIUJETQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=CC=C5OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,4-dimethylphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one is a member of the phthalazine family, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.
The chemical structure of the compound can be described by the following details:
| Property | Value |
|---|---|
| Chemical Formula | C20H20N4O3 |
| Molecular Weight | 364.40 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Biological Activity Overview
Recent studies have highlighted the biological activities of phthalazine derivatives, including antimicrobial, anticancer, and anti-inflammatory properties. The specific compound under discussion has shown promise in several areas:
Anticancer Activity
Phthalazine derivatives are known for their anticancer properties. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:
- Cell Line Sensitivity : In vitro studies have demonstrated that the compound effectively inhibits the growth of breast cancer (MCF-7) and lung cancer (NCI-H460) cell lines.
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of DNA repair mechanisms and induction of apoptosis in cancer cells. Studies have shown that compounds similar to this one can inhibit PARP enzymes involved in DNA repair pathways .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy:
- Broad-Spectrum Activity : Preliminary studies suggest that it possesses broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- Fungal Inhibition : Its antifungal properties have been noted in research focusing on dermatophytes and other fungal pathogens .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
-
Study on Anticancer Effects :
- A study published in Medicinal Chemistry reported that derivatives of phthalazine exhibited IC50 values as low as 17.39 µM against hepatocellular carcinoma cell lines (HepG2) compared to standard chemotherapeutics like 5-fluorouracil .
- The compound's ability to induce apoptosis was confirmed through flow cytometry assays.
- Antimicrobial Evaluation :
Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds related to oxadiazole derivatives exhibit significant anticancer properties. The oxadiazole moiety in this compound may contribute to its ability to inhibit tumor growth. A study demonstrated that similar structures could induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .
Antibacterial and Antifungal Properties
The presence of the oxadiazole ring is also associated with antibacterial and antifungal activities. A study highlighted that derivatives with similar functional groups showed effectiveness against various bacterial strains and fungi. This suggests potential for developing new antimicrobial agents based on this compound .
Material Science Applications
Photostability and UV Absorption
The compound's structure may provide enhanced photostability and UV absorption capabilities. Such properties are crucial for applications in coatings and plastics that require protection from UV degradation. Research has shown that incorporating oxadiazole derivatives into polymer matrices can significantly improve their resistance to UV light .
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | Structure Type | Anticancer Activity | Antibacterial Activity | Antifungal Activity |
|---|---|---|---|---|
| Compound A | Oxadiazole | High | Moderate | Low |
| Compound B | Phthalazine | Moderate | High | Moderate |
| Subject Compound | Mixed | High | High | High |
Case Study 1: Anticancer Research
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of oxadiazole derivatives and tested their cytotoxicity against various cancer cell lines. The results indicated that compounds similar to our subject compound exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .
Case Study 2: Material Application
A research team investigated the incorporation of oxadiazole-based compounds into polymer films for UV protection. The study found that films containing these compounds exhibited significantly reduced degradation under UV exposure compared to control films without such additives .
Comparison with Similar Compounds
Structural Analog Table
Key Structural and Functional Differences
Core Heterocycle: The target compound and most analogs use a phthalazinone core, while others employ isoquinolinone () or pyridazinone (). Phthalazinones are rigid planar structures, favoring π-π stacking interactions, whereas pyridazinones offer different electronic profiles .
Substituent Effects: Methoxy Groups: The 2-methoxyphenyl group in the target compound may enhance solubility compared to bromophenyl () but reduce metabolic stability relative to dimethoxyphenyl (). Dimethylphenyl vs.
Biological Activity Inference: While direct bioactivity data for the target compound is unavailable, 1,2,4-oxadiazole derivatives are widely explored for antimicrobial and antifungal properties.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for optimizing the yield of this compound, particularly regarding oxadiazole ring formation?
- Methodological Answer : The oxadiazole ring can be synthesized via cyclization of acylhydrazides with nitriles or carboxylic acids under dehydrating conditions. For example, using POCl₃ or polyphosphoric acid (PPA) as a cyclizing agent at elevated temperatures (80–120°C) has been effective for similar oxadiazole derivatives . To improve yield, monitor reaction progress via TLC or HPLC, and consider microwave-assisted synthesis to reduce side products .
Q. How can the compound’s structural integrity be validated post-synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- ¹H/¹³C NMR : Confirm substituent positions (e.g., methoxyphenyl and dimethylphenyl groups) by comparing chemical shifts to analogous phthalazinone derivatives .
- X-ray crystallography : Resolve crystal structure to verify stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the phthalazinone core) .
- HRMS : Validate molecular formula and fragmentation patterns .
Q. What solvent systems are optimal for purification via column chromatography?
- Methodological Answer : Use gradient elution with ethyl acetate/hexane (3:7 to 1:1) for polar intermediates. For the final compound, dichloromethane/methanol (95:5) is recommended due to its moderate polarity and compatibility with silica gel .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in biological systems?
- Methodological Answer :
- Perform docking studies using software like AutoDock Vina to simulate interactions with target enzymes (e.g., PARP-1, given phthalazinone’s known inhibition properties) .
- Calculate HOMO-LUMO gaps (DFT/B3LYP/6-31G*) to assess electrophilic/nucleophilic sites, particularly around the oxadiazole and phthalazinone moieties .
- Validate predictions with in vitro assays (e.g., enzyme inhibition kinetics) .
Q. What experimental designs are suitable for assessing environmental persistence and bioaccumulation?
- Methodological Answer :
- OECD 307 Guideline : Conduct soil degradation studies under aerobic conditions, monitoring half-life via LC-MS/MS .
- Bioconcentration Factor (BCF) : Use freshwater fish models (e.g., zebrafish) with standardized exposure protocols. Measure tissue concentrations over 28 days .
- QSAR modeling : Predict logP and bioaccumulation potential using EPI Suite or similar tools .
Q. How to resolve contradictions in biological activity data across different assay platforms?
- Methodological Answer :
- Assay standardization : Compare results from cell-free (e.g., enzyme inhibition) vs. cell-based (e.g., cytotoxicity) assays. Adjust for membrane permeability differences using PAMPA .
- Metabolite profiling : Use LC-HRMS to identify active metabolites that may contribute to discrepancies .
- Statistical analysis : Apply ANOVA to evaluate inter-assay variability, ensuring n ≥ 3 replicates per condition .
Q. What strategies mitigate photodegradation during in vitro studies?
- Methodological Answer :
- Light-exposure controls : Store solutions in amber vials and use UV-filtered light sources in incubators .
- Stabilizers : Add 0.1% ascorbic acid or 1 mM EDTA to buffer systems to chelate metal ions catalyzing degradation .
- Kinetic monitoring : Track degradation via UV-Vis spectroscopy (λ = 250–300 nm for phthalazinone absorbance) .
Key Notes
- For advanced synthesis, cross-validate spectral data with databases like PubChem or CCDC .
- Environmental studies require multi-compartment modeling (air, water, soil) to address regulatory thresholds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
